1-Methylpiperidine

Description

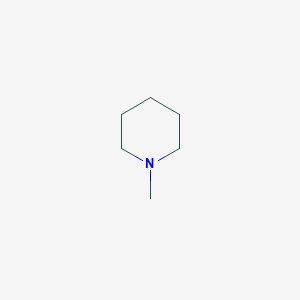

Structure

3D Structure

Properties

IUPAC Name |

1-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-7-5-3-2-4-6-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMIQIKDUOTOBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Record name | 1-METHYLPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17874-59-8 (hydrochloride) | |

| Record name | N-Methylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8060822 | |

| Record name | Piperidine, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-methylpiperidine appears as a colorless liquid with the odor of pepper. May irritate skin and eyes. Vapors heavier than air. Used as a solvent and to make other chemicals. | |

| Record name | 1-METHYLPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

626-67-5 | |

| Record name | 1-METHYLPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/617374QZN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The 1-Methylpiperidine Motif: A Scaffold for Potent and Diverse Pharmacological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperidine, a simple heterocyclic amine, is a fundamental structural motif frequently incorporated into a diverse array of pharmacologically active compounds. While this compound itself is primarily utilized as a synthetic building block in organic chemistry, its rigid, saturated ring system and the presence of a tertiary amine confer favorable pharmacokinetic and pharmacodynamic properties to more complex molecules. This guide delves into the mechanism of action of compounds containing the this compound core, focusing on their interactions with key biological targets implicated in a range of physiological and pathological processes. We will explore the role of this versatile scaffold in designing ligands for sigma-1 (σ₁) receptors, vesicular monoamine transporter 2 (VMAT2), and its contribution to the neurotoxicity of the well-studied parkinsonian agent 1-methyl-4-phenylpyridinium (MPP⁺).

The this compound Moiety as a Key Pharmacophore for Sigma-1 (σ₁) Receptor Ligands

The σ₁ receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, involved in cellular signaling and stress responses. Derivatives of this compound have been shown to exhibit high affinity and selectivity for the σ₁ receptor, making them valuable research tools and potential therapeutic agents for neurological disorders and cancer.

Mechanism of Action at the σ₁ Receptor

Compounds incorporating the this compound scaffold often act as high-affinity antagonists or agonists at the σ₁ receptor. The nitrogen atom of the piperidine (B6355638) ring is typically protonated at physiological pH, allowing for a crucial ionic interaction with a key acidic residue, Glu172, within the σ₁ receptor binding pocket. The 1-methyl group contributes to the lipophilicity of the ligand, enhancing its ability to engage with hydrophobic residues in the binding site, such as Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, and Tyr206. This increased lipophilic interaction is a determining factor for the high σ₁ receptor affinity observed in many this compound derivatives.

Quantitative Data: Binding Affinity of this compound Derivatives for the σ₁ Receptor

The binding affinities of various this compound-containing compounds for the σ₁ receptor have been determined through radioligand binding assays. The following table summarizes the inhibitory constants (Kᵢ) for a selection of these derivatives.

| Compound | Kᵢ (nM) for σ₁ Receptor | Selectivity (σ₂/σ₁) | Reference |

| 4-(2-Aminoethyl)-1-methylpiperidine Derivative 20a | 1.5 | >667 | [1] |

| 4-(2-Aminoethyl)-1-methylpiperidine Derivative 21a | 2.1 | >476 | [1] |

| 4-(2-Aminoethyl)-1-methylpiperidine Derivative 22a | 1.8 | >556 | [1] |

Experimental Protocol: σ₁ Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the σ₁ receptor using a radiolabeled ligand, such as [³H]-(+)-pentazocine.

Materials:

-

Receptor Source: Guinea pig liver membranes or cell lines expressing the σ₁ receptor.

-

Radioligand: [³H]-(+)-pentazocine.

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Test Compounds: Serial dilutions of this compound derivatives.

-

Scintillation Cocktail and Counter.

-

96-well plates and filter mats.

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add assay buffer, the test compound, and the radioligand.

-

For determining non-specific binding, a high concentration of an unlabeled ligand (e.g., haloperidol) is added instead of the test compound.

-

Initiate the binding reaction by adding the membrane preparation.

-

Incubate the plate for 90 minutes at 37°C to reach equilibrium.[2]

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

Visualization of the Experimental Workflow

Workflow for σ₁ Receptor Radioligand Binding Assay.

The Neurotoxic Mechanism of 1-Methyl-4-Phenylpyridinium (MPP⁺): A Parkinsonian Model

The this compound ring is central to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which induces a syndrome in humans and primates that closely resembles Parkinson's disease.[3] MPTP is a prodrug that is metabolized to the active toxicant, 1-methyl-4-phenylpyridinium (MPP⁺), a quaternary amine containing the 1-methylpyridinium core.

Bioactivation of MPTP to MPP⁺

MPTP, being lipophilic, readily crosses the blood-brain barrier.[3] Within the brain, it is oxidized by monoamine oxidase B (MAO-B), primarily in astrocytes, to 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) (MPDP⁺).[4] MPDP⁺ is then further oxidized, both enzymatically and non-enzymatically, to the toxic metabolite MPP⁺.[5]

Selective Uptake and Mitochondrial Accumulation

MPP⁺ is selectively taken up into dopaminergic neurons via the dopamine (B1211576) transporter (DAT).[4] Once inside the neuron, MPP⁺ is actively transported into the mitochondria, driven by the mitochondrial membrane potential. This accumulation within the mitochondria is a critical step in its neurotoxic mechanism.[6][7]

Inhibition of Mitochondrial Complex I and Downstream Effects

The primary molecular target of MPP⁺ within the mitochondria is Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[7] Inhibition of Complex I by MPP⁺ leads to a cascade of detrimental events:

-

ATP Depletion: The cessation of electron flow through the respiratory chain halts oxidative phosphorylation, leading to a dramatic decrease in cellular ATP levels.[6]

-

Oxidative Stress: The blockage of Complex I results in the leakage of electrons, which react with molecular oxygen to produce superoxide (B77818) radicals and other reactive oxygen species (ROS). This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative damage to proteins, lipids, and DNA.[1]

-

Mitochondrial Permeability Transition Pore (mPTP) Opening: The combination of ATP depletion and oxidative stress can trigger the opening of the mPTP, a non-specific pore in the inner mitochondrial membrane.[8]

-

Apoptosis: The opening of the mPTP leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytosol, initiating the caspase cascade and programmed cell death.[8]

Quantitative Data: Neurotoxicity of MPP⁺

The neurotoxic effects of MPP⁺ have been quantified in various experimental models. For instance, the concentration of MPP⁺ required to induce significant cell death in neuronal cultures is in the micromolar range.

| Parameter | Value | Cell Type/Model | Reference |

| IC₅₀ | ~5 µM | Differentiated LUHMES neurons | [9] |

Experimental Protocol: Assessment of MPP⁺-Induced Mitochondrial Dysfunction

This protocol outlines a method to assess the effect of MPP⁺ on mitochondrial respiration using high-resolution respirometry.

Materials:

-

Cell Culture: Differentiated neuronal cells (e.g., SH-SY5Y).

-

MPP⁺: Stock solution in a suitable solvent.

-

High-Resolution Respirometer: (e.g., Oroboros Oxygraph-2k).

-

Respiration Medium: Specific medium for respirometry experiments.

-

Substrates and Inhibitors: Pyruvate (B1213749), malate (B86768), ADP, succinate (B1194679), rotenone (B1679576), antimycin A.

Procedure:

-

Culture and differentiate neuronal cells.

-

Treat cells with the desired concentration of MPP⁺ for a specified duration.

-

Harvest and resuspend the cells in the respiration medium.

-

Introduce the cell suspension into the respirometer chambers.

-

Measure the basal respiration rate.

-

Sequentially add substrates and inhibitors to assess the function of different parts of the electron transport chain:

-

Add pyruvate and malate to measure Complex I-linked respiration.

-

Add ADP to measure oxidative phosphorylation capacity.

-

Add succinate to measure Complex II-linked respiration.

-

Add rotenone (Complex I inhibitor) to isolate Complex II activity.

-

Add antimycin A (Complex III inhibitor) to measure residual oxygen consumption.

-

-

Analyze the respirometry data to determine the specific effects of MPP⁺ on mitochondrial function.

Visualization of MPP⁺ Neurotoxicity Pathway

References

- 1. MPP+ produces progressive neuronal degeneration which is mediated by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MPP+ - Wikipedia [en.wikipedia.org]

- 3. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Preferential Extracellular Generation of the Active Parkinsonian Toxin MPP+ by Transporter-Independent Export of the Intermediate MPDP+ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MPTP: MODEL FOR PARKINSON'S DISEASE (Cecilia Sosso, Alberto Lorenzi) [flipper.diff.org]

- 6. Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The parkinsonian neurotoxin MPP+ opens the mitochondrial permeability transition pore and releases cytochrome c in isolated mitochondria via an oxidative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transcriptional and metabolic adaptation of human neurons to the mitochondrial toxicant MPP+ - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-methylpiperidine (N-methylpiperidine), a crucial tertiary amine in synthetic chemistry and pharmaceutical development. This document collates essential data, details experimental protocols for its synthesis and characterization, and outlines its reactivity and applications. All quantitative data are presented in structured tables for ease of reference, and key experimental workflows are visualized using logical diagrams.

Introduction

This compound, a colorless liquid with a characteristic amine odor, is a heterocyclic compound with the molecular formula C₆H₁₃N.[1] Structurally, it consists of a piperidine (B6355638) ring where the hydrogen atom on the nitrogen is substituted with a methyl group.[1] This substitution confers specific properties that make it a valuable reagent and building block in organic synthesis.[1][2] Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of a wide array of therapeutic agents, including analgesics, anti-inflammatory drugs, and compounds targeting the central nervous system.[2][3] This guide aims to provide researchers and professionals in drug development with a detailed technical resource on the fundamental properties and experimental methodologies associated with this compound.

Physical Properties

This compound is a volatile and flammable liquid.[1][4] It is miscible with water and soluble in common organic solvents such as ether and alcohol.[3][5] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃N | [1][5][6] |

| Molecular Weight | 99.17 g/mol | [1][6] |

| Appearance | Colorless to light yellow liquid with a pepper-like odor | [3][6] |

| Boiling Point | 106-107 °C | [5][7] |

| Melting Point | -50 °C | [5][8] |

| Density | 0.816 g/mL at 25 °C | [5][7] |

| Refractive Index (n20/D) | 1.437 - 1.44 | [3][7][9] |

| Flash Point | 3 °C | [3] |

| Vapor Pressure | 35.7 hPa at 20 °C | [5] |

| pKa (basic) | 10.08 - 10.1 | [5][6] |

| Solubility | Completely miscible in water; soluble in ether and alcohol | [3][5] |

| LogP | 1.15 - 1.3 | [10] |

Chemical Properties and Reactivity

As a tertiary amine, this compound exhibits characteristic basicity and nucleophilicity. It readily reacts with acids in exothermic reactions to form salts.[6] Its lone pair of electrons on the nitrogen atom allows it to act as a nucleophile in various organic reactions, including alkylation and acylation.[2]

Key Chemical Reactions:

-

Salt Formation: Reacts with acids to form piperidinium (B107235) salts.

-

Oxidation: Can be oxidized to form this compound N-oxide.[11]

-

Alkylation: The nitrogen atom can be further alkylated to form quaternary ammonium (B1175870) salts.

-

Catalysis: It is used as a reagent in the synthesis of ruthenium-based catalyst systems.[1]

Reactivity Profile:

This compound may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[6] Combination with strong reducing agents, such as hydrides, may generate flammable gaseous hydrogen.[6]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common laboratory-scale and industrial production methods.

4.1.1. Reductive Amination of Piperidine

This method involves the reaction of piperidine with formaldehyde (B43269) in the presence of a reducing agent.

-

Materials:

-

Piperidine (170 g)

-

Paraformaldehyde (72 g)

-

Potassium dihydrogen phosphite (B83602) (144 g)

-

-

Procedure:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, heat 170 g of piperidine to 80-90 °C in an oil bath.[8]

-

Mix 72 g of paraformaldehyde and 144 g of potassium dihydrogen phosphite thoroughly.[8]

-

Add the solid mixture to the heated piperidine in batches over 1 to 1.5 hours.[8]

-

After the addition is complete, continue the reaction for an additional 1.5 to 2.5 hours. Monitor the reaction completion using thin-layer chromatography.[8]

-

Cool the reaction mixture to room temperature and filter the solid.[8]

-

The filtrate is crude this compound. The solid residue is heated to 110-120 °C to distill any remaining product.[8]

-

Combine the filtrate and the distillate, which is high-purity this compound.[8]

-

4.1.2. Industrial Synthesis from 5-Amino-1-pentanol (B144490)

This continuous process is used for large-scale production.

-

Reactants and Catalyst:

-

5-Amino-1-pentanol

-

Copper oxide and sodium oxide catalysts on an aluminum oxide support[1]

-

-

Procedure:

-

A mixture of 5-amino-1-pentanol and methanol is passed through a fixed-bed reactor containing the catalyst.[1]

-

The reaction is carried out in the liquid phase at a temperature of 180–230 °C and a pressure of 70–120 bar.[1]

-

The crude product is then purified by multistage distillation in fractionating columns.[1]

-

Purification

Purification of this compound is typically achieved by distillation. For laboratory scale, fractional distillation under atmospheric pressure is effective.

Characterization

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound (0.05 mL) is prepared in deuterated chloroform (B151607) (CDCl₃, 0.5 mL).[7]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 2.33 (m, 2H)

-

δ 2.23 (s, 3H)

-

δ 1.59 (m, 4H)

-

δ 1.41 (m, 2H)[7]

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 56.8 (t)

-

δ 47.1 (q)

-

δ 26.5 (t)

-

δ 24.6 (t)

-

4.3.2. Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of neat liquid is placed between two salt plates (e.g., NaCl or KBr).

-

Typical Absorptions (cm⁻¹):

-

2930-2850 (C-H stretching of alkanes)

-

2780 (C-H stretching characteristic of N-CH₃)

-

1450 (C-H bending)

-

1000-1250 (C-N stretching)

-

4.3.3. Mass Spectrometry (MS)

-

Method: Electron Ionization (EI)

-

Key Fragments (m/z):

-

99 (M⁺, molecular ion)

-

98 (M-1, base peak)

-

84

-

70

-

56

-

42

-

Applications in Drug Development

This compound is a fundamental building block in the synthesis of numerous pharmaceuticals. Its piperidine core is a common scaffold in drugs targeting the central nervous system.[2] Derivatives have been investigated for their potential as antibacterial and anticancer agents.[2]

Visualizations

Synthesis Workflow

Caption: Synthesis of this compound via reductive amination.

Role in Pharmaceutical Synthesis

Caption: this compound as a versatile precursor in drug synthesis.

Conclusion

This compound is a fundamental chemical with well-defined physical and chemical properties that make it indispensable in organic synthesis and pharmaceutical development. This guide has provided a detailed summary of these properties, along with practical experimental protocols for its synthesis and characterization. The continued use of this compound as a key building block is anticipated to contribute to the development of novel and effective therapeutic agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 626-67-5 [smolecule.com]

- 3. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]

- 4. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Methylpiperidine(626-67-5) 1H NMR spectrum [chemicalbook.com]

- 8. Synthetic method of N-methylpiperidine - Eureka | Patsnap [eureka.patsnap.com]

- 9. nbinno.com [nbinno.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. organic chemistry - Stereochemistry of oxidation of N-methylpiperidine - Chemistry Stack Exchange [chemistry.stackexchange.com]

A Comprehensive Technical Guide to 1-Methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-Methylpiperidine, a versatile heterocyclic amine with significant applications in organic synthesis and the pharmaceutical industry. This document consolidates essential information, including its chemical identifiers, physical and chemical properties, detailed synthesis protocols, and key reactions. All quantitative data is presented in structured tables for ease of reference. Furthermore, this guide includes diagrammatic representations of a key synthesis workflow to facilitate a deeper understanding of the experimental processes.

Core Identifiers and Molecular Structure

This compound, also known as N-methylpiperidine, is a cyclic tertiary amine.[1][2] Its fundamental identifiers and structural information are crucial for its application in research and development.

| Identifier | Value | Source |

| CAS Number | 626-67-5 | [1][3][4][5][6] |

| Molecular Formula | C6H13N | [1][3][4][5][6] |

| IUPAC Name | This compound | [1][3][4] |

| Molecular Weight | 99.18 g/mol | [1][3][5] |

| Synonyms | N-Methylpiperidine, Piperidine, 1-methyl- | [4][5][6] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in various experimental setups.

| Property | Value | Conditions | Source |

| Appearance | Colorless liquid | Room Temperature | [1][3][4] |

| Odor | Amine-like, pepper-like | - | [1][4] |

| Density | 0.82 g/cm³ | 20 °C | [1] |

| Boiling Point | 106-107 °C | - | [3][7] |

| Melting Point | -8.0 °C | - | [3] |

| Flash Point | 3 °C | - | [1] |

| Ignition Temperature | 205 °C | - | [1] |

| Solubility | Miscible with water; Soluble in ethanol, ether, acetone | - | [1][3] |

| Vapor Pressure | 19.4 mmHg | 25 °C | [7] |

| Refractive Index | 1.4378 | 20 °C | [7] |

| Dynamic Viscosity | 5 mPa·s | 20 °C | [1] |

| pH | 12 | 100 g/l aqueous solution at 20 °C | [1] |

Safety and Handling

This compound is a hazardous substance and requires careful handling.[8] It is highly flammable, corrosive, and toxic.[1][4][8]

| Hazard Classification | GHS Pictograms | Hazard Statements |

| Flammable liquids (Category 2) | GHS02: Flammable | H225: Highly flammable liquid and vapor.[1] |

| Acute toxicity, Oral (Category 3) | GHS06: Toxic | H301: Toxic if swallowed.[1] |

| Acute toxicity, Dermal (Category 3) | GHS06: Toxic | H311: Toxic in contact with skin.[1] |

| Acute toxicity, Inhalation (Category 3) | GHS06: Toxic | H331: Toxic if inhaled.[1] |

| Skin corrosion/irritation (Category 1B) | GHS05: Corrosive | H314: Causes severe skin burns and eye damage.[1] |

| Hazardous to the aquatic environment (Chronic, Category 3) | - | H412: Harmful to aquatic life with long lasting effects.[1] |

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[8][9]

-

Use only in a well-ventilated area.[8]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[8]

-

In case of fire, use CO2, dry chemical, or foam for extinction.[8]

-

Store in a well-ventilated place. Keep container tightly closed.[8]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The following are detailed protocols for common laboratory and industrial scale preparations.

Technical Production via Catalytic Amination of 5-Amino-1-pentanol

This method is suitable for large-scale industrial production.

Methodology:

-

Catalyst Preparation : A catalyst consisting of copper oxide and sodium oxide supported on aluminum oxide (Al₂O₃) is prepared and arranged in a fixed-bed reactor.

-

Reaction Setup : A continuous tube or tube bundle reactor is used. The reaction is carried out in the liquid phase.

-

Reaction Execution : 5-Amino-1-pentanol and methanol (B129727) are continuously fed into the reactor.

-

Reaction Conditions : The reaction is maintained at a temperature of 180–230 °C and a pressure of 70–120 bar.[1]

-

Purification : The product stream from the reactor is subjected to multistage distillation in fractionating columns to purify the this compound.[1]

Caption: Industrial Synthesis of this compound.

Synthesis of Methyl this compound-4-carboxylate

This protocol details the synthesis of a derivative of this compound.

Methodology:

-

Reaction Setup : In a suitable reaction vessel, dissolve 178.64 g (1 mol) of 1-methylisonipecotic acid hydrochloride in 350 mL of methanol.[10]

-

Addition of Reagent : Cool the stirred solution to -10 °C using an ice-salt bath.

-

Thionyl Chloride Addition : Slowly add 112.8 mL of thionyl chloride dropwise to the cooled solution over a period of 1 hour.[10]

-

Reaction Progression : After the addition is complete, remove the cooling bath and allow the reaction temperature to rise to 40 °C. Maintain this temperature for 2 hours.[10]

-

Neutralization and Extraction : Adjust the pH of the solution to approximately 8 with sodium carbonate. Extract the product with methylene (B1212753) chloride.[10]

-

Drying and Evaporation : Dry the methylene chloride solution and then evaporate the solvent to yield the final product.[10]

-

Product : The procedure yields 136.88 g (87%) of methyl this compound-4-carboxylate as a clear liquid.[10]

Chemical Reactivity and Applications

This compound serves as a crucial starting material and reagent in a variety of organic syntheses.

-

Synthesis of Mepiquat (B94548) Chloride : It is used as an intermediate in the production of the plant growth regulator mepiquat chloride.[1]

-

Catalyst Systems : It is employed as a reagent for the synthesis of ruthenium-based catalyst systems.[1]

-

Synthesis of Antibacterial Salts : this compound is used in the preparation of antibacterial imidazolium, pyrrolidinium, and piperidinium (B107235) salts.[1][11]

-

Morita-Baylis-Hillman Reaction : It has been effectively used as a catalyst in this reaction.[5]

-

Alkylation and Acylation Reactions : As a nucleophile, it participates in alkylation and acylation reactions to form new carbon-carbon and amide bonds, respectively.[2]

-

Condensation Reactions : It is utilized in condensation reactions such as the Mannich reaction.[2]

-

Synthesis of Unsymmetrical Ureas : It is a reactant for the synthesis of unsymmetrical ureas.[11]

Caption: Key Applications of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 626-67-5 [smolecule.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Piperidine, 1-methyl- [webbook.nist.gov]

- 7. 1-methyl piperidine, 626-67-5 [thegoodscentscompany.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. prepchem.com [prepchem.com]

- 11. N-Methylpiperidine | 626-67-5 [chemicalbook.com]

A Technical Guide to the Synthesis of 1-Methylpiperidine Derivatives for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthetic routes for producing 1-methylpiperidine derivatives, a scaffold of significant interest in modern drug discovery. The document details key methodologies, presents quantitative data in a comparative format, and outlines experimental protocols for the synthesis and evaluation of these compounds. Particular emphasis is placed on their role as modulators of key biological targets, such as the sigma-1 receptor and acetylcholinesterase, which are implicated in a range of neurological disorders.

Core Synthetic Methodologies

The synthesis of this compound derivatives can be broadly categorized into three primary strategies: reductive amination of piperidines, direct N-alkylation of piperidine (B6355638) precursors, and catalytic hydrogenation of pyridine-based starting materials.

Reductive Amination

Reductive amination is a highly versatile and widely employed method for the synthesis of this compound derivatives. This approach involves the reaction of a primary or secondary piperidine with formaldehyde (B43269) to form an iminium ion intermediate, which is subsequently reduced in situ to the N-methylated product. A key advantage of this method is its ability to prevent the formation of quaternary ammonium (B1175870) salts.[1]

A prominent named reaction within this category is the Eschweiler-Clarke reaction , which utilizes formic acid as both the reducing agent and a catalyst.[1][2][3] This one-pot procedure is known for its efficiency and operational simplicity, typically proceeding at elevated temperatures (80-100 °C).[1][2] Modern variations of reductive amination employ alternative reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride, which often allow for milder reaction conditions.[4]

Table 1: Comparative Data for Reductive Amination Routes

| Starting Material | Reagents | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Methylpiperidine (B120128) | Formaldehyde | Formic Acid | - | 100 | 4-6 | High | [NA] |

| Dibenzylamine | Paraformaldehyde, Zinc Chloride | Zinc Borohydride | THF | Room Temp | 8-12 | 90 | [4] |

| Primary/Secondary Amines | 37% Formaldehyde | N-methylpiperidine borohydride | - | Room Temp | 0.1-0.67 | 80-95 | [4] |

| 4-Amino-1-Boc-piperidine | 2-Phenylacetaldehyde | - | - | - | - | - | [5] |

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, 4-methylpiperidine (1.0 equivalent) is added. Formic acid (3.0 equivalents) is then introduced, followed by the slow addition of aqueous formaldehyde (2.5 equivalents). The reaction mixture is subsequently heated to reflux (approximately 100°C) and maintained for 4-6 hours. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the mixture is cooled to room temperature and made strongly basic (pH > 12) by the careful addition of solid sodium hydroxide (B78521) pellets while cooling in an ice bath. The product is then extracted with a suitable organic solvent, such as diethyl ether or dichloromethane. The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 1,4-dimethylpiperidine.

N-Alkylation of Piperidines

Direct N-alkylation of a piperidine precursor with a methylating agent, such as methyl iodide, is a straightforward approach to synthesize this compound derivatives.[6][7] This reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction.[8] The choice of solvent and base is crucial for optimizing the reaction conditions and yield.[9] Care must be taken to control the stoichiometry of the methylating agent to avoid the formation of quaternary ammonium salts.[8]

Table 2: Quantitative Data for N-Alkylation of Piperidines

| Piperidine Derivative | Methylating Agent | Base | Solvent | Temp. | Time | Yield (%) | Reference |

| Piperidine | Methyl Iodide (1.1 eq) | - | Acetonitrile | Room Temp | Several hours | - | [8] |

| N-Trifluoroacetylamines | Methyl Iodide | - | - | - | - | High | [6] |

To a magnetically stirred 0.1 M solution of piperidine in anhydrous acetonitrile, 1.1 equivalents of methyl iodide are added slowly over several hours at room temperature under a dry nitrogen atmosphere. The use of a syringe pump for the addition of the alkyl halide is recommended to maintain a low concentration and minimize side reactions. After the addition is complete, the reaction mixture is stirred until completion, as monitored by TLC. The solvent and any excess reagents are then removed by rotary evaporation to yield the N-methylpiperidinium salt. To obtain the free base, the salt is dissolved in a mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure to afford the this compound derivative.[8]

Catalytic Hydrogenation of Pyridine (B92270) Derivatives

The catalytic hydrogenation of substituted pyridines offers a direct route to the corresponding piperidine derivatives.[10] This method involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst. Common catalysts include platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C).[10][11] The reaction conditions, such as hydrogen pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity.[10] Acidic conditions are often employed to enhance the activity of the catalyst.[10]

Table 3: Data for Catalytic Hydrogenation of Pyridines

| Pyridine Derivative | Catalyst | Solvent | H₂ Pressure (bar) | Temp. (°C) | Time (h) | Product | Reference |

| 2-Methylpyridine (B31789) | PtO₂ | Glacial Acetic Acid | 70 | Room Temp | 4-6 | 2-Methylpiperidine | [10] |

| 3-Methylpyridine | PtO₂ | Glacial Acetic Acid | 70 | Room Temp | 4-6 | 3-Methylpiperidine | [10] |

| 4-Phenylpyridine | 10% Pd/C | Ethyl Acetate | - | 110 | - | 4-Phenylpiperidine | [11] |

A solution of 2-methylpyridine (1.0 g) in glacial acetic acid (5 mL) is treated with a catalytic amount of PtO₂ (5 mol%). The mixture is then subjected to hydrogen gas pressure (70 bar) in a suitable pressure vessel. The reaction is stirred for 4-6 hours at room temperature. After the reaction is complete, the mixture is quenched with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic extracts are filtered through celite and dried over anhydrous sodium sulfate. The solvent is then evaporated under reduced pressure to yield the 2-methylpiperidine.[10]

Role in Drug Discovery: Signaling Pathways and Experimental Workflows

This compound derivatives are prominent scaffolds in the development of therapeutics targeting the central nervous system. Their ability to interact with key proteins such as the sigma-1 receptor and acetylcholinesterase makes them valuable candidates for treating neurodegenerative diseases and psychiatric disorders.[12][13][14]

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[12][15] It plays a crucial role in regulating intracellular calcium signaling, ion channel function, and cellular stress responses.[12][15][16] Ligands containing the this compound moiety have been shown to act as potent agonists or antagonists of the sigma-1 receptor.[17][18]

Upon binding of an agonist, the sigma-1 receptor dissociates from its binding partner, BiP, and can then interact with various client proteins, including the IP₃ receptor, to modulate calcium flux between the endoplasmic reticulum and mitochondria.[12][17] This modulation of calcium signaling can have profound effects on neuronal function and survival, making sigma-1 receptor modulators promising therapeutic agents for conditions such as Alzheimer's disease, Parkinson's disease, and neuropathic pain.[15][16]

Caption: Sigma-1 Receptor Signaling Pathway Activation.

Experimental Workflow for Drug Discovery

The development of novel this compound derivatives as therapeutic agents typically follows a structured workflow encompassing synthesis, in vitro evaluation, and in vivo testing. This process allows for the systematic optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

Caption: Drug Discovery Workflow for this compound Derivatives.

Conclusion

The synthetic routes to this compound derivatives are well-established and offer a high degree of flexibility for accessing a wide range of substituted analogs. Reductive amination, N-alkylation, and catalytic hydrogenation each present distinct advantages, and the choice of method can be tailored to the specific target molecule and available starting materials. The continued importance of the this compound scaffold in medicinal chemistry, particularly in the development of drugs for neurological disorders, ensures that the refinement of these synthetic methodologies and the exploration of their biological activities will remain an active area of research. This guide provides a foundational resource for scientists and researchers engaged in this exciting field.

References

- 1. jk-sci.com [jk-sci.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. asianpubs.org [asianpubs.org]

- 11. Piperidine synthesis [organic-chemistry.org]

- 12. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 13. ijpsi.org [ijpsi.org]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 1-Methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-methylpiperidine (CAS No. 626-67-5), a versatile intermediate used in the pharmaceutical and agrochemical industries.[1] Due to its hazardous properties, a thorough understanding of safety protocols is crucial for all personnel handling this substance.

Chemical and Physical Properties

This compound is a colorless, highly flammable liquid with a characteristic amine-like or peppery odor.[2][3] It is miscible with water and soluble in alcohol and ether.[2][4] An aqueous solution of this compound is strongly alkaline.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₁₃N | [2][3] |

| Molecular Weight | 99.17 g/mol | [3] |

| Boiling Point | 106-107 °C | [4][5] |

| Melting Point | -50 °C | [4] |

| Flash Point | 3 °C (37.4 - 38 °F) | [4] |

| Autoignition Temperature | 205 °C (401 °F) | [6][7] |

| Density | 0.816 - 0.820 g/mL at 25 °C | [5][7] |

| Vapor Pressure | 19.4 - 35.7 hPa at 20-25 °C | [4][8] |

| Vapor Density | 3.42 (Air = 1) | [2] |

| Lower Explosion Limit | 0.90% - 1.1% (V) | [2][7] |

| Upper Explosion Limit | 9.9% - 11.50% (V) | [7] |

| Water Solubility | Miscible | [4] |

| pKa | 10.08 at 25 °C | [4] |

| pH | 12 (100 g/L aqueous solution at 20 °C) | [2][4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards include high flammability, acute toxicity, and corrosivity.[1][3] Vapors can form explosive mixtures with air and are heavier than air, posing a risk of traveling to an ignition source.[3][9]

GHS Hazard Statements:

-

H302, H312: Harmful if swallowed or in contact with skin.[1][2]

-

H412: Harmful to aquatic life with long lasting effects.[1][2][10]

Pictograms:

Safe Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[6][11]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[7][10]

-

Ground and bond containers when transferring material to prevent static discharge.[1][10]

-

Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[1][6]

-

Wear appropriate personal protective equipment (see Section 4).[1]

-

Do not eat, drink, or smoke in handling areas.[1]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][6][11]

-

Store away from heat, sparks, open flames, and other ignition sources.[1][6]

-

Store in a designated flammables area.[6]

-

Keep away from incompatible materials such as acids, bases, oxidizing agents, acid anhydrides, and acid chlorides.[1][7]

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when handling this compound.

Table 2: Personal Protective Equipment Recommendations

| Body Part | PPE | Specifications |

| Eyes/Face | Safety goggles and face shield | Goggles should comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is necessary when there is a splash hazard.[7][11] |

| Skin | Chemical-resistant gloves and protective clothing | Wear appropriate protective gloves (e.g., nitrile rubber, inspect before use) and clothing to prevent skin exposure.[6][11] |

| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Required if exposure limits are exceeded, if irritation occurs, or if ventilation is inadequate.[6][7] |

First Aid Measures

Immediate medical attention is required in case of exposure.

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Procedure | References |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor immediately. | [1][6] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Get medical aid immediately. | [1][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical aid immediately. | [1][6] |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Call a poison center or doctor immediately. | [6] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray can be used to cool fire-exposed containers.[3][6][9]

-

Unsuitable Extinguishing Media: Water may be ineffective in extinguishing the fire.[6]

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3][9] Containers may explode when heated.[9] Hazardous combustion products include nitrogen oxides, carbon monoxide, and carbon dioxide.[7]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release:

-

Personal Precautions: Evacuate personnel to a safe area.[7] Eliminate all ignition sources.[9] Avoid breathing vapors and ensure adequate ventilation.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

-

Containment and Cleanup: Absorb with inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.[1][9] Use non-sparking tools.[9]

Toxicological Information

-

Acute Toxicity: Toxic by inhalation and if swallowed; harmful in contact with skin.[1]

-

Skin Corrosion/Irritation: Causes severe skin burns.[1]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[1]

-

Chronic Toxicity: No chronic data is available for humans. Reproductive toxicity was not demonstrated in animal studies, but human data is lacking. Detailed information on mutagenicity and carcinogenicity is not available.[2]

Experimental Protocols

Detailed experimental protocols for safety assessment are typically found in regulatory submissions or specialized toxicology literature. The following provides a generalized workflow for a dermal toxicity study, based on standard OECD guidelines.

Experimental Workflow: Acute Dermal Toxicity Study (OECD 402 Guideline)

Methodology:

-

Animal Selection and Preparation: Healthy young adult rats or rabbits are selected. Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.

-

Dose Application: The test substance, this compound, is applied uniformly over an area that is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.

-

Observation: The animals are observed for mortality, signs of toxicity (including changes in skin and fur, eyes, and mucous membranes), and changes in body weight for at least 14 days.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[11] Do not mix with other waste, and handle uncleaned containers as you would the product itself. Avoid release to the environment.[1][10]

This guide is intended to provide essential safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. N-Methylpiperidine 99 626-67-5 [sigmaaldrich.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. 1-methyl piperidine, 626-67-5 [thegoodscentscompany.com]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. This compound | 626-67-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound | 626-67-5 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to the Solubility of 1-Methylpiperidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-methylpiperidine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the qualitative solubility profile of this compound and presents a detailed experimental protocol for its quantitative determination. This guide is intended to be a valuable resource for professionals in research and drug development, enabling informed decisions regarding solvent selection and experimental design.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility behavior. Key properties for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₆H₁₃N |

| Molecular Weight | 99.17 g/mol |

| Boiling Point | 106-107 °C |

| Density | 0.816 g/mL at 25 °C |

| Appearance | Clear colorless liquid |

| Odor | Amine-like, pepperish |

| pKa | 10.08 at 25°C |

| LogP (Octanol/Water) | 1.15 at 25°C |

Note: The octanol/water partition coefficient (LogP) of 1.15 indicates a moderate level of lipophilicity, suggesting that this compound will be more soluble in organic solvents than in water.

Qualitative Solubility Profile

Based on available literature, this compound, a polar aprotic tertiary amine, exhibits good solubility in a range of organic solvents. The principle of "like dissolves like" is a useful guide for predicting solubility. The polar nature of the tertiary amine group allows for interactions with polar solvents, while the C6 hydrocarbon ring structure contributes to its solubility in less polar organic solvents.

The following table summarizes the qualitative solubility of this compound in various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale for Solubility |

| Protic Polar Solvents | Ethanol, Methanol | Soluble/Miscible[1][2][3] | The nitrogen atom in this compound can act as a hydrogen bond acceptor, facilitating interactions with the hydroxyl groups of protic solvents. |

| Aprotic Polar Solvents | Acetone, Acetonitrile | Soluble[1][3] | Favorable dipole-dipole interactions are expected between the polar C=O or C≡N bonds in the solvents and the polar C-N bonds in this compound. |

| Non-Polar/Weakly Polar Solvents | Toluene, Diethyl Ether | Soluble[2][3] | Van der Waals forces between the hydrocarbon ring of this compound and the non-polar solvent molecules are the primary driving force for solubility. |

| Halogenated Solvents | Chloroform (B151607) | Sparingly Soluble[4] | The slight polarity of the C-Cl bonds in chloroform can induce dipole interactions with this compound. |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed protocol for determining the equilibrium solubility of this compound in an organic solvent at a specified temperature. This method is based on the widely accepted isothermal shake-flask technique.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument.

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The objective is to have undissolved liquid this compound remaining after equilibrium is reached, ensuring saturation.

-

To each vial, add a precise volume (e.g., 5.0 mL) of the desired organic solvent.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved phases is achieved.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 4 hours. This allows for the complete separation of the undissolved this compound from the saturated solvent phase.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe. It is critical not to disturb the undissolved layer.

-

Immediately filter the collected aliquot through a syringe filter into a pre-weighed volumetric flask to remove any suspended micro-droplets of undissolved solute.

-

Record the mass of the collected filtrate.

-

Dilute the filtrate to a known volume with the same organic solvent. Further serial dilutions may be necessary to bring the concentration within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-calibrated GC-FID or another suitable analytical method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound in the same organic solvent.

-

-

Data Calculation:

-

From the determined concentration and the dilution factor, calculate the original concentration of this compound in the saturated solution.

-

Express the solubility in desired units, such as g/100 mL, mol/L, or mole fraction.

-

Visualizations

4.1. Experimental Workflow for Solubility Determination

References

A Technical Guide to the Conformational Analysis of 1-Methylpiperidine Using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the conformational analysis of 1-methylpiperidine, a fundamental heterocyclic scaffold prevalent in numerous pharmaceuticals. Understanding the three-dimensional structure and dynamic behavior of such molecules is paramount for rational drug design and the development of therapeutic agents with enhanced efficacy and selectivity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for elucidating the conformational preferences and the kinetics of ring inversion in piperidine (B6355638) derivatives. This document details the principles of this compound's conformational equilibrium, presents quantitative data derived from NMR studies, outlines experimental protocols, and provides visual representations of the key concepts and workflows.

Conformational Equilibrium in this compound

The this compound ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. The key conformational feature of this compound is the orientation of the N-methyl group, which can exist in either an axial or an equatorial position. These two chair conformers are in a dynamic equilibrium through a process of ring inversion.

The conformational equilibrium is governed by the relative steric strain in each conformer. The equatorial conformer is generally more stable as it minimizes destabilizing 1,3-diaxial interactions between the methyl group and the axial hydrogen atoms on the ring. The axial conformer experiences greater steric hindrance, making it higher in energy. The energy difference between these two states dictates their relative populations at a given temperature.

Caption: Conformational equilibrium of this compound.

Quantitative Analysis using NMR Spectroscopy

NMR spectroscopy provides a wealth of quantitative data to characterize the conformational equilibrium of this compound. Chemical shifts (δ), coupling constants (J), and the temperature dependence of these parameters are key to understanding the system.

Chemical Shifts

The chemical shifts of the protons and carbons in the piperidine ring are sensitive to the orientation of the N-methyl group. In the case of slow ring inversion (at low temperatures), distinct signals for the axial and equatorial conformers can be observed. At room temperature, the inversion is typically fast on the NMR timescale, resulting in averaged signals. The observed chemical shift is a weighted average of the shifts for the individual conformers, based on their relative populations.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Nucleus | Position | Axial Conformer (δ, ppm) | Equatorial Conformer (δ, ppm) |

| ¹H | N-CH₃ | ~2.1 - 2.3 | ~2.2 - 2.4 |

| C2/C6 (axial) | ~1.9 - 2.1 | ~2.5 - 2.7 | |

| C2/C6 (equatorial) | ~2.8 - 3.0 | ~2.0 - 2.2 | |

| C3/C5 (axial) | ~1.2 - 1.4 | ~1.3 - 1.5 | |

| C3/C5 (equatorial) | ~1.5 - 1.7 | ~1.6 - 1.8 | |

| C4 (axial) | ~1.3 - 1.5 | ~1.4 - 1.6 | |

| C4 (equatorial) | ~1.6 - 1.8 | ~1.7 - 1.9 | |

| ¹³C | N-CH₃ | ~42.0 | ~46.5 |

| C2/C6 | ~56.0 | ~61.5 | |

| C3/C5 | ~24.5 | ~26.5 | |

| C4 | ~26.0 | ~27.0 |

Note: The exact chemical shifts can vary depending on the solvent and temperature.

Coupling Constants

Vicinal coupling constants (³JHH) are particularly informative for conformational analysis, as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation. Large coupling constants (typically 10-13 Hz) are indicative of a trans-diaxial relationship between protons, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.[1]

Thermodynamic Parameters

By studying the NMR spectra at different temperatures, it is possible to determine the thermodynamic parameters for the ring inversion process. The equilibrium constant (K) can be calculated from the relative populations of the two conformers, and from the van't Hoff equation, the enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium can be determined. The Gibbs free energy difference (ΔG°) indicates the relative stability of the conformers.

Table 2: Thermodynamic Parameters for this compound Ring Inversion

| Parameter | Value | Solvent | Temperature (K) | Reference |

| ΔG° | 11.3 ± 0.8 kJ/mol | Cyclohexane | 288 | [2] |

| ΔG° | < 12.5 kJ/mol | Gas Phase | 288 | [2] |

Note: A positive ΔG° indicates that the equatorial conformer is more stable.

Experimental Protocols

A detailed experimental protocol for the NMR analysis of this compound is crucial for obtaining high-quality, reproducible data.

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, Toluene-d₈). The choice of solvent is important as it can influence the conformational equilibrium.[3]

-

Concentration : Prepare a sample of this compound with a concentration of approximately 5-20 mg/mL in the chosen deuterated solvent.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts.

-

NMR Tube : Transfer the solution to a standard 5 mm NMR tube. Ensure the sample is free of any particulate matter.[3]

NMR Data Acquisition

-

Instrument : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR :

-

Acquire a standard one-dimensional ¹H NMR spectrum at room temperature.

-

Optimize the spectral width, acquisition time, and relaxation delay.

-

For temperature-dependent studies, acquire spectra at a range of temperatures (e.g., from room temperature down to the freezing point of the solvent in decrements of 10-20 K). Allow the sample to equilibrate at each temperature for several minutes before acquisition.

-

-

¹³C NMR :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

For more detailed analysis, Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed to distinguish between CH, CH₂, and CH₃ groups.[4]

-

-

Two-Dimensional NMR :

-

Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals.

-

Data Analysis

-

Chemical Shift Referencing : Reference the spectra to the internal standard (TMS at 0 ppm).

-

Signal Assignment : Assign all proton and carbon signals using chemical shift values, coupling patterns, and 2D correlation data.

-

Determination of Populations : At low temperatures where the conformers are distinct, integrate the signals corresponding to the axial and equatorial forms to determine their relative populations.

-

Calculation of Thermodynamic Parameters :

-

Calculate the equilibrium constant (K = [equatorial]/[axial]) at each temperature.

-

Plot ln(K) versus 1/T (van't Hoff plot). The slope of the line is -ΔH°/R and the y-intercept is ΔS°/R, where R is the gas constant.

-

Calculate the Gibbs free energy difference at a specific temperature using the equation: ΔG° = -RTln(K).

-

Caption: Experimental workflow for NMR conformational analysis.

Conclusion

The conformational analysis of this compound by NMR spectroscopy is a powerful approach to understanding the structural and dynamic properties of this important heterocyclic system. By carefully acquiring and analyzing ¹H and ¹³C NMR data, particularly as a function of temperature, researchers can obtain detailed quantitative information about the axial-equatorial equilibrium, including the relative populations of the conformers and the thermodynamic parameters governing their interconversion. This knowledge is fundamental for medicinal chemists and drug development professionals in designing molecules with specific three-dimensional structures to optimize their biological activity and pharmacokinetic properties.

References

biological activity of N-methylpiperidine derivatives

An In-depth Technical Guide on the Biological Activity of N-methylpiperidine Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methylpiperidine scaffold is a prevalent heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique physicochemical properties, including a basic nitrogen atom that is often protonated at physiological pH, contribute to favorable pharmacokinetic profiles and allow for critical interactions with various biological targets.[4] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by N-methylpiperidine derivatives, focusing on their roles as anticholinesterase agents, anticancer therapeutics, modulators of opioid and muscarinic receptors, and antimicrobial agents. The content herein is intended to serve as a detailed resource, complete with quantitative data, experimental protocols, and visual representations of relevant pathways and workflows to support ongoing research and drug development efforts.

Anticholinesterase Activity

N-methylpiperidine derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders.[6][7] The protonated piperidine (B6355638) nitrogen is thought to interact with the catalytic anionic site (CAS) of the enzyme, a feature leveraged in the design of potent inhibitors like Donepezil.[5][8]

Quantitative Data: Acetylcholinesterase Inhibition

| Compound/Derivative | Target | IC50 (nM) | Selectivity (over BuChE) | Reference |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020, Donepezil) | AChE | 5.7 | 1250-fold | [8] |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine HCl (21) | AChE | 0.56 | 18,000-fold | [4] |

| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (Compound 5d, ortho-fluoro) | AChE | 13 | Not Specified | [5] |

| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate (5) | AChE | 30 | Not Specified | [9] |

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

-

Reagent Preparation : Prepare a phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0). Prepare stock solutions of the test compounds, acetylthiocholine (B1193921) iodide (ATCI, the substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified AChE enzyme.

-

Assay Procedure : In a 96-well plate, add 25 µL of various concentrations of the test compound, 25 µL of AChE solution, and 125 µL of the phosphate buffer.

-

Incubation : Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

-

Reaction Initiation : Add 50 µL of DTNB solution and 25 µL of ATCI solution to initiate the reaction.

-

Measurement : Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Data Analysis : Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Caption: Workflow for AChE inhibition screening using Ellman's method.

Anticancer Activity

The N-methylpiperidine scaffold is a key component in a variety of derivatives exhibiting anticancer properties.[10] These compounds can act through several mechanisms, including the inhibition of receptor tyrosine kinases like EGFR, the induction of programmed cell death pathways such as ferroptosis, and the inhibition of tubulin polymerization.[10][11][12]

Quantitative Data: Anticancer Activity

| Compound/Derivative | Cell Line | Activity Metric | Value | Mechanism of Action | Reference |

| Vindoline-piperazine conjugate (23) | MDA-MB-468 (Breast) | GI50 | 1.00 µM | Not Specified | [13] |

| Vindoline-piperazine conjugate (25) | HOP-92 (Lung) | GI50 | 1.35 µM | Not Specified | [13] |

| N-methylpiperazine derivative (3) | HeLa (Cervical) | IC50 | 9.36 µM | Not Specified | [13] |

| Methylpiperidin‐4‐ylphenyl‐nicotinamide (9k) | Not Specified | IC50 | 5.0 µM | ABL1 kinase inhibition | [14] |

| Piperidine derivative (17a) | PC3 (Prostate) | IC50 | 0.81 µM | Tubulin Polymerization Inhibition | [12] |

Signaling Pathways

One notable mechanism for certain N-methylpiperidine derivatives is the induction of ferroptosis, an iron-dependent form of cell death. This can be achieved by targeting the KEAP1-NRF2-GPX4 axis, leading to an accumulation of lipid peroxides and subsequent cancer cell death.[10]

References

- 1. The Versatility of Methyl Piperidine Derivatives [sincerechemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) [ouci.dntb.gov.ua]

- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

The Indispensable Role of 1-Methylpiperidine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-methylpiperidine moiety, a simple yet versatile heterocyclic scaffold, has emerged as a cornerstone in the design and synthesis of a diverse array of therapeutic agents. Its inherent physicochemical properties and synthetic accessibility have made it a privileged structure in medicinal chemistry, contributing to the development of drugs targeting a wide range of diseases, from central nervous system disorders to gastrointestinal ailments. This in-depth technical guide explores the multifaceted role of this compound as a building block in drug discovery, providing a comprehensive overview of its synthesis, impact on drug properties, and its presence in marketed pharmaceuticals.